molecular formula C12H12N2O2 B1455848 4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 586378-89-4

4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B1455848
CAS No.: 586378-89-4
M. Wt: 216.24 g/mol
InChI Key: HBRVOTKOWJIXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a hydroxyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2-acetylpyridine in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols.

Scientific Research Applications

4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridine: Similar structure but lacks the pyridin-3-ylmethyl group.

    6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Similar but lacks the hydroxyl group.

    4-hydroxy-6-methylpyridine: Similar but lacks the pyridin-3-ylmethyl group.

Uniqueness

4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is unique due to the presence of both hydroxyl and methyl groups along with the pyridin-3-ylmethyl moiety

Properties

IUPAC Name

4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-5-11(15)6-12(16)14(9)8-10-3-2-4-13-7-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRVOTKOWJIXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.